Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
Overview
Description
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C₁₂H₁₃F₃O₂. It is an ester derivative of 3-(3-(trifluoromethyl)phenyl)propanoic acid. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate typically involves the following steps:
Mizoroki-Heck Cross-Coupling Reaction: The initial step involves the cross-coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)₂) in the presence of tetrabutylammonium acetate (nBu₄NOAc). This reaction forms an intermediate compound.
Hydrogenation: The intermediate product undergoes hydrogenation in a cascade process to yield a mixture containing this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and efficiency. Microwave-assisted conditions can be employed to reduce reaction times without compromising selectivity and yield .
Chemical Reactions Analysis
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system and metabolic disorders.
Mechanism of Action
The mechanism of action of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-phenylpropanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate: The trifluoromethyl group is positioned differently on the phenyl ring, affecting its chemical behavior.
Ethyl 3-(3-(trifluoromethyl)phenyl)butanoate: Has an additional carbon in the alkyl chain, altering its physical and chemical properties.
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHPHSYPKKLTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474396 | |
Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70311-33-0 | |
Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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